molecular formula C13H22ClNO2 B596403 2,5-Dimethoxy-4-propylphenethylamine hydrochloride CAS No. 1359704-27-0

2,5-Dimethoxy-4-propylphenethylamine hydrochloride

Cat. No.: B596403
CAS No.: 1359704-27-0
M. Wt: 259.774
InChI Key: GTAHFPSNRIBSFT-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-propylphenethylamine, also known as 2C-P, is a phenethylamine designer drug of the 2C series . It is one of the most potent phenethylamines, giving intense hallucinogenic, psychedelic, and entheogenic effects .


Molecular Structure Analysis

The full name of the chemical is 2-(2,5-dimethoxy-4-propylphenyl)ethanamine . The hydrochloride salt is the most common form, normally found as a white powder . The molecular formula is C13H21NO2 · HCl and the molecular weight is 259.77 .


Physical And Chemical Properties Analysis

2C-P is a white powder in its hydrochloride salt form . It has a molecular weight of 259.77 . The melting point and solubility in water are not specified in the available literature .

Scientific Research Applications

Biotransformation and Detection

  • The biotransformation and detectability of 2,5-Dimethoxy-4-propylphenethylamine (2C-P) have been extensively studied. It undergoes various metabolic processes including N-acetylation, deamination, hydroxylation, and demethylation. Detectability of 2C-P and its metabolites in urine is possible using both GC-MS and LC-MSn methods, highlighting its significance in clinical and forensic contexts (Wink et al., 2014).

Differentiation and Identification

  • Techniques have been developed for the differentiation and identification of 2C-P among other phenethylamine derivatives. These methods are crucial for accurate forensic analysis and toxicology, particularly given the slight structural variations among phenethylamines (Davidson & Jackson, 2019).

Pharmacology and Neurochemistry

  • Research on the neurochemical pharmacology of phenethylamines, including 2C-P, indicates that these compounds act as agonists at 5-HT2A receptors. This action is consistent with their hallucinogenic effects. The study of these mechanisms is vital for understanding the potential therapeutic and adverse effects of these substances (Eshleman et al., 2018).

Toxicological Considerations

  • The toxicological aspects of 2C-P and related compounds have been examined, with a focus on their potential neurotoxicity. Understanding these effects is important for both clinical toxicology and the development of safety guidelines for these substances (Asanuma et al., 2020).

Analytical Techniques

  • Advanced analytical techniques such as capillary electrophoresis-fluorescence detection have been optimized for the separation and detection of 2C-P. These methods are crucial for the accurate identification of 2C-P in various matrices, which is essential for both research and forensic applications (Tsai et al., 2006).

Safety and Hazards

2C-P is a potent hallucinogen and its use can lead to severe adverse effects . Overdoses have been reported, with symptoms severe enough to require emergency medical intervention . It is considered a Schedule I controlled substance in many jurisdictions, indicating a high potential for abuse and no accepted medical use .

Properties

IUPAC Name

2-(2,5-dimethoxy-4-propylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-4-5-10-8-13(16-3)11(6-7-14)9-12(10)15-2;/h8-9H,4-7,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAHFPSNRIBSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1OC)CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359704-27-0
Record name 2,5-Dimethoxy-4-propylphenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359704270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1359704-27-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2C-P HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KQV099ZOA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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